Molsidomine

Overview

Description

Molsidomine is a long-acting vasodilator used to treat angina pectoris, including in association with left heart failure and acute myocardial infarction . It is an orally active medication that belongs to the class of medications known as syndnones . It is also being studied as a preventive measure in cerebral infarction .

Synthesis Analysis

The synthesis of Molsidomine involves a convergent strategy based on the desymmetrization of CDI. The whole process is carried out by ball-milling, offering an efficient and sustainable access to bioactive iminosydnones . Another method starts by reacting 1-aminomorpholine with formaldehyde and hydrogen cyanide to give 2. Nitrosation gives the N-nitroso analog (3) which cyclizes to the Linsidomine (4) on treatment with anhydrous acid .

Molecular Structure Analysis

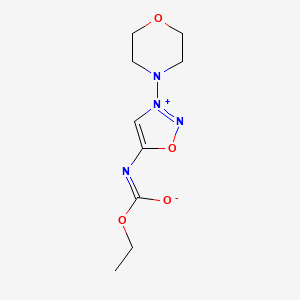

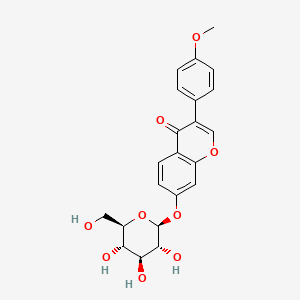

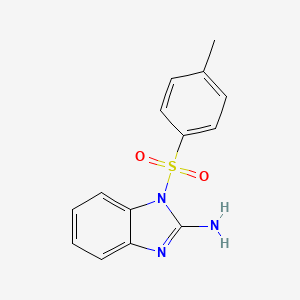

Molsidomine has a molecular formula of C9H14N4O4 and a molecular weight of 242.235 . It is a small molecule and is classified as approved and investigational .

Chemical Reactions Analysis

Molsidomine is a derivative of the sydnonimines, a class of nonbenzenoid aromatic compounds that possess a so-called mesoionic structure .

Physical And Chemical Properties Analysis

Molsidomine has a molecular formula of C9H14N4O4 and a molecular weight of 242.23 . It is quickly and almost completely (>90%) absorbed from the gut .

Scientific Research Applications

Comprehensive Analysis of Molsidomine in Scientific Research

Cardiovascular Research: Molsidomine is known for its cardiovascular applications, particularly as a long-acting vasodilator. It acts similarly to organic nitrates, with its metabolite SIN-1A releasing nitric oxide, which increases levels of cyclic GMP and decreases intracellular calcium ions in smooth muscle cells . This mechanism is beneficial in treating conditions like angina pectoris, where it has been compared favorably with propranolol . Additionally, molsidomine’s active metabolite Sin 1 has been shown to have a long-acting coronary vasodilatory action, which could be beneficial for patients undergoing coronary angiography .

Neurological Research: In the field of neurology, molsidomine has shown promise as an adjunctive drug for the therapy of schizophrenia. It is sensitive to glutamate hypofunction and can attenuate behavioral impairments in animal models mimicking the negative symptoms and cognitive deficits of schizophrenia . Furthermore, research suggests that molsidomine can influence spontaneous psychomotor abilities and cognitive functions in rats, indicating potential applications in memory-related disorders .

Mechanism of Action

Target of Action

Molsidomine primarily targets the smooth muscle cells in the coronary blood vessels . These cells play a crucial role in regulating the diameter of the blood vessels, and thus, the blood flow to the heart.

Mode of Action

Molsidomine, a cardiovascular drug, acts in a similar fashion to organic nitrates . It is metabolized in the liver to its active metabolite, linsidomine . Linsidomine is an unstable compound that releases nitric oxide (NO) upon decay . The SIN-1A metabolite of molsidomine has a pharmacologically active group of nitric oxide, which increases levels of cyclic GMP, and decreases intracellular calcium ions in smooth muscle cells . This leads to relaxation of smooth muscle in the blood vessels, and inhibits platelet aggregation .

Biochemical Pathways

The release of nitric oxide by molsidomine leads to an increase in the levels of cyclic GMP . Cyclic GMP is a secondary messenger that plays a key role in signal transduction in many biological processes. In this case, the increase in cyclic GMP levels leads to a decrease in intracellular calcium ions in smooth muscle cells . This results in the relaxation of the smooth muscle cells, leading to vasodilation and increased blood flow to the heart .

Pharmacokinetics

Molsidomine is quickly and almost completely (>90%) absorbed from the gut . It is a prodrug that is hydrolysed to linsidomine (SIN-1) in the liver via first-pass effect, which subsequently releases NO . 44–59% of molsidomine reach the bloodstream in unchanged form, 3–11% of which are bound to plasma proteins . The time to peak plasma drug concentration (tmax) is 1 to 2 hours .

Result of Action

The result of molsidomine’s action is the relaxation of smooth muscle in the coronary blood vessels, which leads to an increase in blood flow to the coronary arteries . This relieves symptoms of angina and increases the oxygen supply to the heart muscle .

Action Environment

The action of molsidomine can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. The blood pressure lowering effect of molsidomine can be amplified significantly by PDE5 inhibitors, potentially leading to fainting or myocardial infarction, and to a lesser extent by other antihypertensive drugs such as beta blockers, calcium channel blockers, or other nitrovasodilators . Ergolines can antagonise the effects of molsidomine . Therefore, the patient’s medication regimen can significantly influence the action, efficacy, and stability of molsidomine.

Safety and Hazards

Molsidomine is harmful if swallowed . The most common adverse effects are headache, which occurs in 10–25% of patients, and low blood pressure. Side effects occurring in fewer than 1% of patients include dizziness, nausea, reflex tachycardia (fast heartbeat), hypersensitivity reactions, as well as thrombocytopenia (low blood platelet count) in rare cases .

Future Directions

Molsidomine is being studied for its potential use in cerebral infarction . It has also been found to be sensitive to DA dysregulation since it attenuates memory deficits induced by apomorphine . This suggests that Molsidomine could potentially be used as a complementary molecule for the treatment of schizophrenia .

properties

IUPAC Name |

(1E)-1-ethoxy-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)methanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O4/c1-2-16-9(14)10-8-7-13(11-17-8)12-3-5-15-6-4-12/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFWDASMENKTKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=NC1=C[N+](=NO1)N2CCOCC2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C(=N/C1=C[N+](=NO1)N2CCOCC2)/[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045171 | |

| Record name | Molsidomine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID856013 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Molsidomine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09282 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Molsidomine, a cardiovascular drug, acts in a similar fashion to organic nitrates. The SIN-1A metabolite of molsidomine has a pharmacologically active group of nitric oxide, which increases levels of cyclic GMP, and decreases intracellular calcium ions in smooth muscle cells. This leads to relaxation of smooth muscle in the blood vessels, and inhibits platelet aggregation. | |

| Record name | Molsidomine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09282 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Molsidomine | |

CAS RN |

25717-80-0 | |

| Record name | Molsidomine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25717-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Molsidomine [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025717800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molsidomine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09282 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Molsidomine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Molsidomine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOLSIDOMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D46583G77X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Molsidomine exert its vasodilatory effect?

A: Molsidomine is a nitric oxide (NO) donor that acts as a prodrug. It is metabolized in the liver to its active metabolite, 3-morpholinosydnonimine (SIN-1). SIN-1 further converts to SIN-1A, which releases NO [, , ]. NO activates guanylate cyclase, leading to the conversion of guanosine triphosphate to cyclic guanosine triphosphate (cGMP). This process ultimately results in the synthesis of proteins that bind calcium, causing smooth muscle relaxation and vasodilation [].

Q2: Does Molsidomine affect platelet function?

A: Yes, research suggests that Molsidomine exhibits anti-platelet properties. Studies have shown that it can inhibit platelet aggregation induced by various agonists, including platelet-activating factor (PAF) [, ]. This effect is likely mediated by NO release and subsequent increase in intracellular cGMP levels, similar to its vasodilatory mechanism [, ].

Q3: Can Molsidomine affect myocardial energy metabolism?

A: Studies suggest that Molsidomine can indirectly influence myocardial energy metabolism. One study showed that pretreatment with Molsidomine abolished the myocardial ischemia induced by endothelin-1, suggesting a protective effect likely related to improved coronary blood flow and oxygen supply [].

Q4: What is the molecular formula and weight of Molsidomine?

A4: The molecular formula of Molsidomine is C8H14N4O5, and its molecular weight is 246.22 g/mol. Detailed spectroscopic data can be found in relevant chemical databases and publications.

Q5: Are there studies on the stability of Molsidomine under different storage conditions?

A: While specific data on material compatibility isn't provided in these papers, the research emphasizes that Molsidomine formulations, particularly sustained-release forms, are designed to control the release of both the drug and any permeation enhancers over time. This suggests efforts to ensure stability and optimize drug delivery [, ].

Q6: How is Molsidomine absorbed and metabolized in the body?

A: Molsidomine exhibits good oral absorption, with one study reporting around 95.5% absorption []. It undergoes significant first-pass metabolism in the liver, where it is converted to its active metabolite, SIN-1 [, ]. Molsidomine is primarily excreted renally, with about 95% eliminated through urine [].

Q7: Are there any studies comparing the hemodynamic effects of Molsidomine to other vasodilators like Nitroglycerin?

A: Yes, several studies compare the hemodynamic effects of Molsidomine to other vasodilators. One study found that Molsidomine's preload-reducing effects were longer lasting and more pronounced than those of both Nitroglycerin and Isosorbide dinitrate []. Another study showed that combining Molsidomine with Propranolol resulted in a more significant reduction in portal pressure compared to either drug alone, suggesting a synergistic effect [, ].

Q8: What are the common animal models used to study the effects of Molsidomine?

A: Researchers have employed various animal models, including rats and dogs, to investigate the effects of Molsidomine. Studies have used models of coronary artery thrombosis, ischemia-reperfusion injury, portal hypertension, and social withdrawal to assess the drug's efficacy in different disease states [, , , , ].

Q9: Has Molsidomine shown efficacy in clinical trials for specific conditions?

A: Yes, Molsidomine has demonstrated efficacy in clinical trials for conditions like angina pectoris. Several studies highlight its ability to improve exercise tolerance, reduce anginal attacks, and decrease the need for sublingual nitrates in patients with stable angina [, , , ].

Q10: Are there clinical studies on the use of Molsidomine in treating subarachnoid hemorrhage (SAH)?

A: While not a primary focus of these papers, one clinical observational study suggests that Molsidomine might offer benefits in patients with SAH complicated by cerebral vasospasm. The study reported a lower incidence of vasospasm-associated brain infarcts and improved clinical outcomes in patients treated with Molsidomine in addition to standard therapy [].

Q11: What are the potential adverse effects of Molsidomine reported in research?

A: Although the provided research primarily focuses on the scientific aspects of Molsidomine, some studies mention potential side effects. These include headache, dizziness, and diplopia. Importantly, these side effects are noted to occur less frequently compared to nitrates [, ].

Q12: Are there ongoing efforts to develop alternative delivery systems for Molsidomine?

A: Research highlights efforts to develop transdermal delivery systems for Molsidomine using permeation enhancers []. This suggests interest in exploring alternative routes of administration to potentially improve patient compliance and drug delivery.

Q13: What analytical techniques are commonly employed to measure Molsidomine and its metabolites in biological samples?

A: Various analytical techniques, including high-performance liquid chromatography (HPLC) and spectrophotometry, are used to quantify Molsidomine and its metabolites in biological samples. These methods are essential for pharmacokinetic studies and assessing drug levels in preclinical and clinical settings [, , , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,4S)-4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1677324.png)

![[(3aR,4S,6Z,10E,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate](/img/structure/B1677331.png)

![methyl 5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-3-(4-propylcyclohexyl)prop-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B1677334.png)

![N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylnicotinamide](/img/structure/B1677339.png)

![6-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dithiolan-2-yl]naphthalene-2-carboxylic acid](/img/structure/B1677344.png)